molecular formula C14H17F2NO3S B7070328 N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide

Cat. No.: B7070328
M. Wt: 317.35 g/mol
InChI Key: MTFAYHDLXBAGLO-UHFFFAOYSA-N
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Description

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a propyl chain, and a dioxothiolane ring

Properties

IUPAC Name

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3S/c1-9(12-3-2-11(15)6-13(12)16)7-17-14(18)10-4-5-21(19,20)8-10/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFAYHDLXBAGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCS(=O)(=O)C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide typically involves the following steps:

    Formation of the 2,4-difluorophenylpropyl intermediate: This step involves the reaction of 2,4-difluorobenzene with propyl bromide in the presence of a base such as potassium carbonate to form 2-(2,4-difluorophenyl)propane.

    Cyclization to form the dioxothiolane ring: The intermediate is then reacted with a thiolane derivative under acidic conditions to form the dioxothiolane ring.

    Amidation: The final step involves the reaction of the dioxothiolane intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolane ring to a thiolane ring.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the dioxothiolane ring can modulate the compound’s reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-difluorophenyl)pyridine: Shares the difluorophenyl group but differs in the presence of a pyridine ring instead of a dioxothiolane ring.

    2,4-difluorophenol: Contains the difluorophenyl group but lacks the propyl chain and dioxothiolane ring.

    N-methyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)]propyl-(1-substituted phenyl)-dithiocarbamate: Contains a similar difluorophenyl group and propyl chain but differs in the presence of a triazole ring and dithiocarbamate moiety.

Uniqueness

N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide is unique due to the combination of its difluorophenyl group, propyl chain, and dioxothiolane ring. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

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